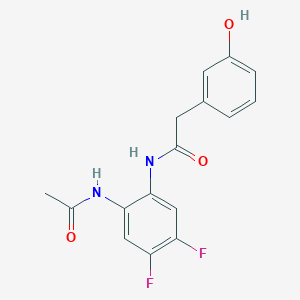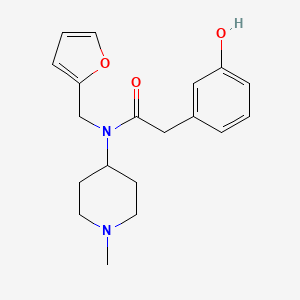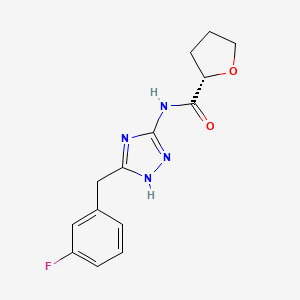![molecular formula C19H23NO3S B7647906 N-[(2-methoxy-4-phenylphenyl)methyl]-N-methyl-1,1-dioxothiolan-3-amine](/img/structure/B7647906.png)
N-[(2-methoxy-4-phenylphenyl)methyl]-N-methyl-1,1-dioxothiolan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-methoxy-4-phenylphenyl)methyl]-N-methyl-1,1-dioxothiolan-3-amine, also known as PTTMA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-[(2-methoxy-4-phenylphenyl)methyl]-N-methyl-1,1-dioxothiolan-3-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase B (AKT), a signaling pathway that is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to exhibit both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of COX-2 and AKT, as mentioned above. Physiologically, this compound has been shown to reduce inflammation and tumor growth in animal models.
実験室実験の利点と制限
One advantage of using N-[(2-methoxy-4-phenylphenyl)methyl]-N-methyl-1,1-dioxothiolan-3-amine in lab experiments is its synthetic accessibility, which allows for the production of large quantities of the compound. Additionally, this compound has been shown to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel drugs. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for the study of N-[(2-methoxy-4-phenylphenyl)methyl]-N-methyl-1,1-dioxothiolan-3-amine. One potential direction is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another potential direction is the synthesis of new materials using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
N-[(2-methoxy-4-phenylphenyl)methyl]-N-methyl-1,1-dioxothiolan-3-amine can be synthesized through a multi-step process that involves the reaction of 2-methoxy-4-phenylbenzaldehyde with N-methylthiourea, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then hydrolyzed with hydrochloric acid to yield this compound.
科学的研究の応用
N-[(2-methoxy-4-phenylphenyl)methyl]-N-methyl-1,1-dioxothiolan-3-amine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of novel drugs. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties. In analytical chemistry, this compound has been utilized as a chiral selector for the separation of enantiomers.
特性
IUPAC Name |
N-[(2-methoxy-4-phenylphenyl)methyl]-N-methyl-1,1-dioxothiolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-20(18-10-11-24(21,22)14-18)13-17-9-8-16(12-19(17)23-2)15-6-4-3-5-7-15/h3-9,12,18H,10-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNQSIRRBASUCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=C(C=C1)C2=CC=CC=C2)OC)C3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[2-(Dimethylamino)ethoxy]pyridin-4-yl]-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7647834.png)
![3-(N-[2-(2-chloro-4-hydroxyphenyl)acetyl]-3-methylanilino)propanamide](/img/structure/B7647835.png)

![3-[1-(4-Methylphenyl)ethylamino]-1-(2-morpholin-4-ylethyl)piperidin-2-one](/img/structure/B7647844.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B7647859.png)

![1-Phenyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]pyrrolidin-2-one](/img/structure/B7647875.png)
![2,4-dihydroxy-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]benzamide](/img/structure/B7647882.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(2,2,2-trifluoroethyl)pyrazol-3-amine](/img/structure/B7647897.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2,4-dihydroxybenzamide](/img/structure/B7647902.png)
![1-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-3-(2-methyl-6-pyrrolidin-1-ylpyridin-3-yl)urea](/img/structure/B7647908.png)
![N-[1-(oxolan-3-yloxy)propan-2-yl]-1-(1,3-thiazol-2-yl)piperidin-4-amine](/img/structure/B7647920.png)
